molecular formula C14H23NO3 B12911654 Ethyl 4-octylisoxazole-3-carboxylate

Ethyl 4-octylisoxazole-3-carboxylate

Cat. No.: B12911654
M. Wt: 253.34 g/mol
InChI Key: XQEUVFGWWHZALJ-UHFFFAOYSA-N
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Description

Ethyl 4-octylisoxazole-3-carboxylate is an isoxazole derivative featuring an ethyl ester group at position 3 and a long-chain octyl substituent at position 4 of the heterocyclic ring. Isoxazole derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties, often modulated by substituents on the aromatic ring .

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

ethyl 4-octyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H23NO3/c1-3-5-6-7-8-9-10-12-11-18-15-13(12)14(16)17-4-2/h11H,3-10H2,1-2H3

InChI Key

XQEUVFGWWHZALJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CON=C1C(=O)OCC

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 4-octylisoxazole-3-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Mechanism of Action

The mechanism of action of Ethyl 4-octylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways in the body. The compound’s isoxazole ring allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, isoxazole derivatives have been shown to inhibit p38 MAP kinase, an enzyme involved in inflammatory responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares Ethyl 4-octylisoxazole-3-carboxylate with structurally related isoxazole and oxazole esters, highlighting substituent effects and physicochemical properties:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities Reference
This compound* C₁₄H₂₃NO₃ Octyl (C8H17, 4), Ethyl ester (3) 253.34 High lipophilicity (predicted logP ~4.5) N/A
Ethyl 4-(4-phenoxybenzoyl)isoxazole-3-carboxylate C₁₉H₁₇NO₅ 4-Phenoxybenzoyl (4), Ethyl ester (3) 339.35 Crystalline solid; structural studies focus
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate C₁₃H₁₃NO₃ Methyl (5), Phenyl (3) 231.25 Antibacterial, antiasthmatic activities
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate C₁₀H₁₅NO₃ Isopropyl (5), Methyl (3) 197.23 Not explicitly reported; synthetic interest
Ethyl oxazole-4-carboxylate C₆H₇NO₃ Oxazole core (no substituents) 141.13 Minimal steric hindrance; solvent studies

*Note: Data for this compound are inferred due to absence in evidence.

Key Observations:

Substituent Effects: Alkyl Chains: The octyl group in the target compound significantly increases molecular weight and lipophilicity compared to methyl (), isopropyl (), or aromatic substituents (). This may enhance lipid solubility and pharmacokinetic properties. Aromatic vs. Aliphatic Groups: Bulky aromatic substituents (e.g., phenoxybenzoyl in ) reduce solubility in polar solvents, whereas aliphatic chains (e.g., octyl) favor nonpolar environments.

Biological Activity :

  • Derivatives with phenyl groups (e.g., ) exhibit antibacterial properties, suggesting that electron-rich substituents may enhance target binding. The octyl chain’s role in bioactivity remains speculative but could influence membrane interaction.

Physicochemical Properties

  • Solubility: this compound is predicted to be insoluble in water but soluble in organic solvents (e.g., ethyl acetate, hexane), similar to Ethyl 4-(4-phenoxybenzoyl)isoxazole-3-carboxylate .
  • Thermal Stability : Long alkyl chains may lower melting points compared to aromatic derivatives (e.g., 952183-09-4 in ).

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